3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-6-methyl-2-oxo-
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Overview
Description
2-Hydroxy-4-methoxy-6-methylnicotinonitrile is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.192 g/mol . It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-6-methylnicotinonitrile with methanol in the presence of a catalyst to introduce the methoxy group at the 4-position . The reaction conditions often include elevated temperatures and the use of a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 2-Hydroxy-4-methoxy-6-methylnicotinonitrile are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-oxo-4-methoxy-6-methylnicotinonitrile.
Reduction: Formation of 2-hydroxy-4-methoxy-6-methylaminonicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-methoxy-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-methylnicotinonitrile
- 2-Methoxy-4-methylnicotinonitrile
- 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile
Uniqueness
2-Hydroxy-4-methoxy-6-methylnicotinonitrile is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and development .
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-methoxy-6-methyl-2-oxo-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3,6H,1-2H3 |
InChI Key |
NNXOLGHZHMGCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C(=C1)OC)C#N |
Origin of Product |
United States |
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